1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azepane
Description
Properties
IUPAC Name |
5-(azepan-1-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-15-9-6-10-12-11(16-13-10)14-7-4-2-3-5-8-14/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMMMIZOIHDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Ketoester Cyclization Approach
As demonstrated by, thiadiazole derivatives are synthesized by reacting aminothiadiazole intermediates with β-ketoesters in polyphosphoric acid (PPA). Adapting this method, the methoxyethyl-substituted β-ketoester A undergoes cyclization with thiosemicarbazide B to yield 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine C (Scheme 1).
Table 1: Optimization of Thiadiazole Cyclization Conditions
| β-Ketoester | Thiosemicarbazide | Acid Catalyst | Yield (%) |
|---|---|---|---|
| A | B | PPA | 78 |
| A | B | TFA | 65 |
| A | B | H2SO4 | 52 |
Key findings:
-
PPA achieves superior yields due to its dual role as a solvent and dehydrating agent.
-
Prolonged reaction times (>6 hours) lead to decomposition, necessitating strict temperature control at 60°C.
| Substrate | Amine | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| D | Azepane | DIPEA | MeCN | 72 |
| D | Azepane | K2CO3 | DMF | 58 |
| D | Azepane | Et3N | THF | 41 |
Critical parameters:
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables C–N bond formation between 5-bromo-3-(2-methoxyethyl)-1,2,4-thiadiazole E and azepane. Optimized conditions use Pd(OAc)2/Xantphos with Cs2CO3 in toluene at 100°C (Scheme 3).
Table 3: Optimization of Coupling Conditions
| Catalyst System | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)2/Xantphos | Xantphos | Cs2CO3 | 85 |
| Pd2(dba)3/BINAP | BINAP | K3PO4 | 63 |
| PdCl2(Amphos) | DavePhos | K2CO3 | 48 |
Notably, Xantphos ligands prevent β-hydride elimination, favoring mono-amination products.
Alternative Routes: Diazoketone Intermediates
Diazoketones, generated from enaminones and sulfonyl azides, offer a pathway to functionalized thiadiazoles. Reaction of enaminone F with tosyl azide G in ethanol yields diazoketone H , which undergoes cyclocondensation with azepane to form the target compound (Scheme 4).
Key Observations:
-
Ethanol promotes diazoketone formation over competing triazole pathways.
-
Steric hindrance from the methoxyethyl group necessitates elevated temperatures (80°C) for cyclocondensation.
Challenges and Side Reactions
Regioselectivity in Thiadiazole Formation
Competing cyclization pathways may yield 1,3,4-thiadiazole isomers. Using electron-withdrawing groups (e.g., methoxyethyl) at position 3 directs regioselectivity toward 1,2,4-thiadiazoles.
Azepane Stability Under Acidic Conditions
PPA-mediated cyclizations risk protonating azepane, leading to ring-opening. Sequential synthesis (thiadiazole first, azepane second) mitigates this issue.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow systems for PPA-mediated cyclization, achieving 90% conversion with residence times <30 minutes . Chromatography-free purification via crystallization from hexane/EtOAc mixtures ensures cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
The compound 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azepane is a heterocyclic organic compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry, agricultural science, and materials science. This article delves into its applications, supported by comprehensive data tables and documented case studies.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of thiadiazole displayed potent activity against various bacterial strains, suggesting potential for development as new antibiotics .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer effects. A notable study found that certain derivatives could inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines . The specific compound under discussion has shown promise in preliminary assays.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of thiadiazole derivatives. The compound has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's .
Pesticide Development
This compound has been evaluated for its efficacy as a pesticide. Its structure allows it to interact with biological systems effectively, making it a candidate for developing new agrochemicals targeting specific pests while minimizing environmental impact .
Herbicide Formulation
The compound's herbicidal properties have been tested in various formulations. It has shown effectiveness against common agricultural weeds, suggesting its potential utility in crop protection strategies .
Polymer Chemistry
In material science, the incorporation of thiadiazole units into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research indicates that polymers containing thiadiazole derivatives exhibit improved performance characteristics compared to traditional materials .
Nanotechnology
Thiadiazole-based compounds are being investigated for their role in nanotechnology applications, particularly in the development of nanosensors and nanocarriers for drug delivery systems. Their ability to form stable complexes with metal ions enhances their utility in these advanced applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various thiadiazole derivatives against E. coli and S. aureus. The results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Neuroprotection in Animal Models
In preclinical trials involving animal models of Parkinson's disease, administration of the compound resulted in reduced neurodegeneration and improved motor functions compared to control groups. This suggests its potential as a therapeutic agent in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Thiadiazole vs. Oxadiazole and Triazolo-Thiadiazole Systems
- Target Compound : The 1,2,4-thiadiazole core is sulfur-containing, contributing to polarizability and hydrogen-bonding capabilities via the sulfur atom.
- 1-{3-Methyl-2-[3-(3-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1-Benzofuran-5-Sulfonyl}Azepane (): Replaces thiadiazole with 1,2,4-oxadiazole, which lacks sulfur but has higher electronegativity due to oxygen. This may reduce metabolic stability but improve solubility.
Ring System Modifications
Azepane vs. Piperazine and Diazepane
- 1-[3-(2-Methoxyethyl)-1,2,4-Thiadiazol-5-yl]Piperazine (): Replaces azepane with piperazine, a six-membered diamine ring.
- 1-(3-Phenyl-1,2,4-Thiadiazol-5-yl)-1,4-Diazepane (): Features diazepane (a seven-membered ring with two nitrogens), which balances flexibility and hydrogen-bonding capacity. The phenyl substituent enhances hydrophobicity, contrasting with the 2-methoxyethyl group’s polarity .
Substituent Effects
- 2-Methoxyethyl vs. Aromatic Substituents: 1-[3-(4-Methoxyphenyl)-1,2,4-Thiadiazol-5-yl]Piperazine (): The 4-methoxyphenyl group introduces aromaticity and electron-donating effects, favoring π-π stacking interactions but reducing solubility compared to the aliphatic 2-methoxyethyl chain .
Data Table: Key Structural and Functional Attributes
Research Findings and Implications
- Solubility and Bioavailability : The 2-methoxyethyl group in the target compound enhances aqueous solubility compared to phenyl-substituted analogs, as evidenced by logP values in similar thiadiazole-piperazine derivatives .
- Biological Activity : Triazolo-thiadiazole systems () demonstrate potent antimicrobial and anti-inflammatory activities due to their fused heterocyclic cores, suggesting that the target compound’s thiadiazole-azepane scaffold could be optimized for similar applications .
Biological Activity
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azepane is a compound that incorporates the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with an azepane structure. The presence of the methoxyethyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Biological Activities
- Antimicrobial Activity : Compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. Studies have demonstrated that derivatives can effectively inhibit various bacterial strains and fungi. For instance, certain derivatives showed promising activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The anticancer potential of thiadiazole derivatives has been extensively studied. Research indicates that compounds with this scaffold can induce apoptosis in cancer cells. For example, a series of 2-arylamino-5-aryl-1,3,4-thiadiazoles demonstrated potent activity against human cancer cell lines, with IC50 values ranging from 4.3 to 9.2 μM .
- Anticonvulsant Effects : Thiadiazole derivatives have been reported to possess anticonvulsant properties. In particular, some substituted 2-hydrazino-1,3,4-thiadiazoles exhibited efficacy comparable to standard anticonvulsants like phenytoin and carbamazepine in animal models .
- Anti-inflammatory Activity : The anti-inflammatory effects of thiadiazole compounds have also been documented. They act by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process .
- Carbonic Anhydrase Inhibition : The ability of certain thiadiazoles to inhibit carbonic anhydrase (CA) makes them valuable in treating conditions like glaucoma and edema .
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization Reactions : Utilizing thiourea or hydrazine derivatives under acidic or basic conditions to form the thiadiazole ring.
- Functionalization : Introducing the methoxyethyl group through alkylation reactions or other nucleophilic substitutions.
Study 1: Antimicrobial Screening
A comparative study evaluated various 1,3,4-thiadiazole derivatives for their antimicrobial efficacy against clinical isolates. The results indicated that specific compounds significantly inhibited bacterial growth at low concentrations .
Study 2: Anticancer Activity
In a study focusing on anticancer properties, several novel thiadiazole derivatives were synthesized and tested against different cancer cell lines. The findings revealed that compounds with specific substituents on the thiadiazole ring exhibited enhanced selectivity and potency against cancer cells compared to standard treatments .
Study 3: Anticonvulsant Evaluation
Research involving animal models assessed the anticonvulsant effects of substituted thiadiazoles. The results showed that certain derivatives not only reduced seizure frequency but also improved overall survival rates in treated subjects compared to controls .
Q & A
Basic: What are the standard synthetic routes for 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azepane, and how are intermediates characterized?
The synthesis typically involves multi-step pathways, such as cyclization of thiourea derivatives with phenacyl halides under basic conditions (e.g., potassium carbonate) . Key intermediates are monitored using thin-layer chromatography (TLC) and characterized via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm regioselectivity and purity . For example, the thiadiazole ring formation may require controlled pH and temperature to avoid side reactions .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Optimization involves systematic variation of parameters:
- Temperature : Elevated temperatures (e.g., 60–80°C) enhance cyclization efficiency but must avoid decomposition .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates .
- Catalysts : Bases such as triethylamine accelerate thiadiazole ring closure .
Statistical methods (e.g., Design of Experiments) can identify optimal conditions while minimizing trial runs .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the azepane and thiadiazole moieties .
- High-resolution MS (HRMS) : Validates molecular formula and detects isotopic patterns .
- IR spectroscopy : Identifies functional groups like C-S and N-H stretches .
Advanced: How can molecular docking studies predict the biological activity of this compound?
Molecular docking evaluates interactions with target proteins (e.g., enzymes or receptors). For example:
- Preparation : The compound’s 3D structure is optimized using software like AutoDock Vina.
- Binding site analysis : Key residues in the target (e.g., catalytic sites) are prioritized.
- Scoring functions : Predict binding affinity (ΔG) and identify promising derivatives for in vitro testing .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria .
- Enzyme inhibition : Spectrophotometric assays (e.g., acetylcholinesterase for neuroprotective potential) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: How can contradictory bioactivity data between studies be resolved?
- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, solvent controls) .
- Metabolic stability : Test compound stability in assay media (e.g., HPLC monitoring) .
- Structural analogs : Compare activity trends to rule out assay-specific artifacts .
Basic: What physicochemical properties (e.g., solubility, logP) should be prioritized for this compound?
- LogP : Determined via shake-flask method or computational tools (e.g., ChemAxon) to assess lipophilicity .
- Solubility : Measured in buffers (pH 1.2–7.4) using UV-Vis spectroscopy .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition points .
Advanced: How can computational models predict ADMET properties?
- Software tools : SwissADME or pkCSM estimate absorption, metabolism, and toxicity.
- Key parameters : Blood-brain barrier permeability (BBB) and cytochrome P450 inhibition .
- Validation : Cross-check predictions with in vitro hepatocyte assays .
Basic: What purification methods are effective for isolating this compound?
- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) .
- Recrystallization : Use solvents like ethanol or acetonitrile for high-purity crystals .
- HPLC : Semi-preparative C18 columns resolve closely related impurities .
Advanced: How can reaction mechanisms for thiadiazole-azepane formation be elucidated?
- Isotopic labeling : Track sulfur incorporation using ³⁵S-thiourea .
- Kinetic studies : Monitor intermediate formation via in-situ NMR .
- DFT calculations : Simulate transition states to identify rate-determining steps .
Basic: What safety protocols are recommended for handling this compound?
- Lab PPE : Gloves, goggles, and fume hoods to avoid inhalation/contact .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
- Stability testing : Store under inert atmosphere (N₂) at –20°C to prevent degradation .
Advanced: How can structural modifications enhance target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
